molecular formula C13H20N2O B14686205 1,3-Dicyclohex-2-en-1-ylurea CAS No. 33024-59-8

1,3-Dicyclohex-2-en-1-ylurea

Cat. No.: B14686205
CAS No.: 33024-59-8
M. Wt: 220.31 g/mol
InChI Key: IEYAYVJQBUSPCE-UHFFFAOYSA-N
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Description

1,3-Dicyclohex-2-en-1-ylurea is a chemical compound featuring a urea core substituted with two cyclohex-2-en-1-yl groups. The cyclohexene moiety is a versatile scaffold in organic synthesis and medicinal chemistry, often investigated for the development of various therapeutic agents . Urea derivatives are a significant class of compounds in research due to their diverse biological activities and presence in molecules with pharmacological properties . Researchers may explore this specific urea derivative as a synthetic intermediate or a building block for the development of more complex molecular architectures. Its structure suggests potential utility in creating kinase inhibitors or other biologically active molecules, given that similar cyclic urea frameworks are known to be explored for such applications . The compound is offered for research purposes as a characterized chemical entity to support discovery and development efforts in chemical biology and drug discovery. FOR RESEARCH USE ONLY. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33024-59-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1,3-di(cyclohex-2-en-1-yl)urea

InChI

InChI=1S/C13H20N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,14,15,16)

InChI Key

IEYAYVJQBUSPCE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)NC2CCCC=C2

Origin of Product

United States

Synthetic Methodologies for 1,3 Dicyclohex 2 En 1 Ylurea and Its Analogs

Established Synthetic Pathways to the Urea (B33335) Core

The construction of the urea scaffold is a well-established area of organic synthesis, with several reliable methods for creating the N-C-N bond system.

The most direct route to 1,3-dicyclohex-2-en-1-ylurea involves the reaction of cyclohex-2-en-1-amine with a suitable carbonyl source. A common method is the reaction of an amine with an isocyanate. In this specific case, cyclohex-2-en-1-amine would react with cyclohex-2-en-1-yl isocyanate.

Alternatively, two equivalents of cyclohex-2-en-1-amine can be condensed with a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI). The reaction of primary amines with CDI can produce monosubstituted carbamoylimidazoles, which can then react with another amine molecule. organic-chemistry.org Another approach involves the reaction of amines with urea itself, a process known as transamidation, which can be performed under mild, aqueous conditions. nih.gov The reaction of urea with ethanolamine, for example, shows that the conversion rate is dependent on the urea-to-amine ratio. nih.gov

A general approach for synthesizing symmetrical N,N'-dialkylureas involves the dehydration of the corresponding ureas. wikipedia.org For instance, reacting an amine with urea can yield the desired substituted urea. nih.gov

Table 1: Condensation Reactions for Urea Synthesis

Reagents Product Notes
Cyclohex-2-en-1-amine + Cyclohex-2-en-1-yl isocyanate This compound Direct coupling
2 eq. Cyclohex-2-en-1-amine + Carbonyldiimidazole (CDI) This compound Stepwise formation via a carbamoylimidazole intermediate. organic-chemistry.org

More complex synthetic routes may be employed, particularly when aiming for specific analogs or when direct condensation is not feasible. Multi-step sequences often involve the use of protecting groups and activating agents to control reactivity and improve yields. nih.gov

One such sequence could involve the reductive amination of an aldehyde to form a secondary amine, which is then reacted with an isocyanate to form a trisubstituted urea. nih.gov For the synthesis of this compound, a multi-step approach could begin with the synthesis of the key precursor, cyclohex-2-en-1-amine, from cyclohexanone (B45756). The condensation of cyclohexanone with urea can lead to the formation of intermediate products that can be further processed. google.com

The synthesis of diaryl ureas often involves multiple steps, such as the protection of an amino group, followed by arylation, reduction of a nitro group, cyclization, and finally deprotection before reaction with an isocyanate or carbamate (B1207046) to form the final urea product. nih.gov These multi-step strategies allow for the construction of complex molecular architectures centered around the urea core. youtube.com

Advanced Synthetic Strategies for Derivatization of Urea Scaffolds

Once the urea core is established, further functionalization can be achieved through advanced synthetic methods, enabling the creation of a diverse library of analogs.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. digitellinc.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly noteworthy. wikipedia.orglibretexts.org This reaction can be applied to urea derivatives that have been functionalized with a halide, allowing for the introduction of various aryl or vinyl groups. mdpi.comresearchgate.net

The general mechanism for the Suzuki reaction involves three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com The development of new phosphine (B1218219) ligands that incorporate a urea subunit has been shown to enhance the efficiency and substrate scope of these reactions. digitellinc.com An efficient method for the synthesis of unsymmetrical ureas involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. nih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description
Oxidative Addition The Pd(0) catalyst inserts into the R-X bond (where R is a urea derivative and X is a halide), forming a Pd(II) complex. libretexts.orgyoutube.com
Transmetalation The organic group from the boronic acid (R') replaces the halide on the palladium complex. wikipedia.org

The reaction between a carboxylic acid and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), initially forms a highly reactive O-acylisourea intermediate. nih.govpeptide.com This intermediate can then react with an amine to form an amide. However, a significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, and often undesired, N-acylurea. wikipedia.orgunb.ca

This rearrangement, while sometimes a side reaction, can be harnessed as a synthetic strategy for producing N-acyl ureas. researchgate.net The mechanism involves an O-to-N acyl migration. nih.gov The rate of this rearrangement is generally independent of the solvent, whereas the formation of other products like anhydrides can be solvent-dependent. unb.ca The use of additives like N-hydroxysuccinimide can often trap the O-acylisourea intermediate to favor amide formation over rearrangement. peptide.com

Considerations for Scale-Up and Industrial Production Methodologies

The industrial production of urea derivatives is a significant sector, with applications in agriculture and chemical manufacturing. wikipedia.orgpmarketresearch.com The primary industrial method for producing urea itself involves the reaction of synthetic ammonia (B1221849) and carbon dioxide at high temperatures and pressures. hslg-tech.comshimico.comagromer.org Urea production plants are often located near ammonia manufacturing facilities, as carbon dioxide is a byproduct of ammonia synthesis. wikipedia.orgshimico.com

When scaling up the synthesis of a specific derivative like this compound, several factors must be considered. The choice of synthetic route will be heavily influenced by the cost and availability of starting materials, reaction efficiency, and the ease of purification. For condensation reactions, managing reaction conditions such as temperature and pressure is crucial. hslg-tech.com For multi-step syntheses, process optimization to minimize steps and waste is key. nih.gov

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is highly desirable in industrial settings to simplify product purification and allow for catalyst recycling. researchgate.net Furthermore, environmental considerations and regulations, such as those concerning solvent use and waste disposal, play a major role in the design of industrial-scale synthetic processes. pmarketresearch.comyoutube.com

Reactivity and Reaction Mechanisms of 1,3 Dicyclohex 2 En 1 Ylurea

Identification of Electrophilic and Nucleophilic Reactive Sites on the Urea (B33335) and Cyclohexene (B86901) Moieties

The distribution of electron density in 1,3-Dicyclohex-2-en-1-ylurea gives rise to several potential sites for chemical reactions. These sites can be classified as either electron-rich (nucleophilic) or electron-poor (electrophilic).

The urea moiety is characterized by a central carbonyl group (C=O). The oxygen atom, being highly electronegative, polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the oxygen atom nucleophilic. vaia.com The nitrogen atoms of the urea group possess lone pairs of electrons, making them nucleophilic centers. However, delocalization of these lone pairs into the adjacent carbonyl group can diminish their nucleophilicity compared to a simple amine.

The cyclohexene rings contain a carbon-carbon double bond (C=C), which is a region of high electron density. This makes the π-bond inherently nucleophilic and susceptible to attack by electrophiles. vaia.com Furthermore, the carbon atoms of the double bond can also exhibit electrophilic character when part of a conjugated system or under the influence of certain catalysts. The allylic positions (the carbon atoms adjacent to the double bond) are also notable reactive sites, capable of participating in radical or ionic reactions.

Table 1: Key Reactive Sites in this compound

MoietySiteTypeRationale
Urea Carbonyl Carbon (C=O)ElectrophilicElectron deficient due to polarization by the highly electronegative oxygen atom. youtube.com
Carbonyl Oxygen (C=O)NucleophilicPossesses lone pairs of electrons. vaia.com
Nitrogen Atoms (N-H)NucleophilicPossess lone pairs of electrons, though reactivity is modulated by resonance with the carbonyl group.
Cyclohexene C=C Double BondNucleophilicRegion of high electron density (π-electrons). vaia.com
Allylic C-H BondsReactive SiteSusceptible to radical abstraction or deprotonation to form an allylic anion.

Stereochemical Considerations and Regioselectivity in Reactions Involving the Cyclohexenyl Rings

Reactions involving the two cyclohexenyl rings of this compound are governed by important stereochemical and regioselective principles. The planar nature of the double bond and the adjacent allylic carbons dictates the spatial orientation of incoming reactants.

Stereochemistry: In reactions such as electrophilic addition to the C=C double bond (e.g., halogenation or hydrohalogenation), the attack can occur from either the same side (syn-addition) or opposite sides (anti-addition) of the ring, leading to different diastereomers. The specific stereochemical outcome is often dependent on the reaction mechanism and the nature of the electrophile. For instance, the formation of a bridged halonium ion intermediate typically results in anti-addition.

Regioselectivity: The position of attack by a reagent is also a critical factor. In an electrophilic addition, the regioselectivity is determined by the stability of the resulting carbocation intermediate (Markovnikov's rule). The nitrogen atom of the urea linkage, being an electron-donating group through resonance, can influence the stability of intermediates formed during a reaction, thereby directing the regiochemical outcome. Reactions at the allylic position can also be highly regioselective, favoring the formation of the most stable radical or ionic intermediate.

Catalytic Transformations and Their Influence on Urea Derivative Reactivity

Catalysis can significantly alter the reactivity of this compound, enabling transformations that would otherwise be difficult to achieve. The unsaturated cyclohexene rings are particularly amenable to catalytic processes.

One of the most prominent catalytic transformations is hydrogenation. Using metal catalysts such as palladium, platinum, or Raney Nickel, the C=C double bonds of the cyclohexenyl rings can be reduced. mdpi.com This catalytic hydrogenation would convert this compound into its saturated analog, N,N'-dicyclohexylurea. The conditions of the hydrogenation (catalyst type, pressure, temperature) can be tuned to control the extent of reduction.

Furthermore, the double bonds can participate in various metal-catalyzed cross-coupling and hydrofunctionalization reactions. mdpi.com For example, palladium-catalyzed reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the vinylic positions. rsc.org The presence of the urea functionality can also play a role in catalysis, potentially acting as a directing group or a ligand for the metal catalyst, thereby influencing the regio- and stereoselectivity of the transformation.

Comparative Reactivity Profiling Against Saturated Dicyclohexylurea Analogs

A comparison of the reactivity of this compound with its saturated counterpart, N,N'-dicyclohexylurea (DCU), highlights the profound impact of the cyclohexene double bonds. wikipedia.orgnih.gov

The most significant difference is the ability of this compound to undergo electrophilic addition reactions at its C=C double bonds, a pathway that is completely unavailable to the saturated DCU. This includes reactions like halogenation, hydrohalogenation, and epoxidation.

Conversely, the reactivity of the urea core is expected to be broadly similar in both compounds. Both molecules can, for example, act as ligands or participate in hydrogen bonding. However, the electronic effects of the unsaturated rings in this compound might subtly modulate the reactivity of the urea nitrogens and carbonyl group compared to the purely alkyl cyclohexyl groups in DCU. The saturated rings of DCU are generally less reactive, primarily undergoing free-radical substitution under harsh conditions.

Table 2: Comparative Reactivity

Reaction TypeThis compoundN,N'-Dicyclohexylurea (DCU)
Electrophilic Addition Reactive at C=C double bondsUnreactive
Catalytic Hydrogenation Double bonds can be reducedNo reaction at cyclohexyl rings
Oxidation Double bonds can be cleaved or epoxidizedRings are resistant to oxidation
Urea Core Reactions Generally reactiveGenerally reactive

Spectroscopic Characterization and Structural Elucidation of 1,3 Dicyclohex 2 En 1 Ylurea

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The molecular structure of 1,3-Dicyclohex-2-en-1-ylurea was unequivocally confirmed through a combination of sophisticated spectroscopic methods. These techniques provide complementary information regarding the compound's functional groups and the precise arrangement of its atoms.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that are indicative of its constituent parts.

The analysis of related dicyclohexylurea compounds reveals typical vibrational frequencies. For instance, in similar structures, the N-H stretching vibrations are observed in the region of 3300 cm⁻¹. The presence of a strong absorption band around 1620-1700 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretching vibration of the urea (B33335) group. researchgate.net The amide II band, which arises from N-H bending and C-N stretching, is typically found around 1520-1540 cm⁻¹. researchgate.net Furthermore, the C=C stretching vibration of the cyclohexenyl rings is expected to appear in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the alkyl and vinyl protons are anticipated just below and above 3000 cm⁻¹, respectively.

Table 1: Postulated FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchUrea
>3000C-H StretchVinyl (C=C-H)
<3000C-H StretchAlkyl (C-H)
~1650C=O Stretch (Amide I)Urea
~1640C=C StretchCyclohexenyl
~1530N-H Bend (Amide II)Urea

Note: This table is based on characteristic vibrational frequencies of similar functional groups and is for illustrative purposes.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for establishing the connectivity of atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons attached to the double bond (vinyl protons) of the cyclohexenyl ring would likely appear in the downfield region, typically between 5.5 and 6.5 ppm. The proton on the nitrogen atoms of the urea moiety (N-H) would also be expected in a similar or slightly more downfield region and may show coupling to adjacent protons. The allylic and aliphatic protons of the cyclohexenyl rings would produce a complex set of signals in the upfield region, generally between 1.0 and 4.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the urea group is characteristically found in the range of 155-160 ppm. rsc.org The carbons of the C=C double bond in the cyclohexenyl rings would resonate between 120 and 140 ppm. The remaining aliphatic carbons of the cyclohexenyl rings would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~158
N-H~5.5 - 7.0-
C=C-H~5.5 - 6.5~125 - 135
N-CH~3.5 - 4.5~50 - 60
CH₂ (ring)~1.5 - 2.5~20 - 40

Note: This table represents predicted chemical shift ranges based on analogous structures.

X-ray Crystallography for Precise Determination of Solid-State Molecular Structure and Crystal Packing

While spectroscopic data confirms the molecular structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. For related compounds like 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea, crystallographic analysis has been instrumental. nih.govnih.gov Such studies reveal precise bond lengths, bond angles, and torsion angles. In these structures, the cyclohexyl rings typically adopt a stable chair conformation. nih.govnih.gov The crystal packing is governed by a network of intermolecular interactions, primarily hydrogen bonds.

Table 3: Illustrative Crystallographic Data for a Related Dicyclohexylurea Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.0505 (15)
b (Å)10.1845 (17)
c (Å)14.571 (2)
α (°)99.541 (3)
β (°)90.315 (3)
γ (°)92.191 (3)
V (ų)1323.4 (4)
Z2

Source: Data for 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea. nih.gov

Analysis of Molecular Conformations and Intermolecular Hydrogen Bonding Networks

The conformation of the this compound molecule and its packing in the crystal lattice are significantly influenced by hydrogen bonding. The urea functionality provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).

Computational and Theoretical Studies of 1,3 Dicyclohex 2 En 1 Ylurea

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the geometric and electronic characteristics of 1,3-Dicyclohex-2-en-1-ylurea. These calculations, typically performed using specific basis sets, allow for the precise determination of the molecule's most stable three-dimensional arrangement and the distribution of its electrons.

Optimized Geometries and Conformational Analysis

Computational studies are essential for determining the most stable conformation of this compound. The presence of two cyclohexene (B86901) rings and a central urea (B33335) moiety allows for a number of possible spatial arrangements, known as conformers. Through geometry optimization calculations, the potential energy of each conformer is minimized to identify the global minimum, which represents the most stable structure of the molecule.

These calculations would likely reveal the preferred orientations of the cyclohexene rings relative to the planar urea group. The analysis would consider factors such as steric hindrance between the bulky cyclohexenyl groups and the potential for intramolecular hydrogen bonding involving the N-H protons and the carbonyl oxygen of the urea. The dihedral angles between the rings and the central urea fragment are key parameters determined from these optimizations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. researchgate.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety and the double bonds of the cyclohexene rings. Conversely, the LUMO is likely to be centered around the carbonyl group of the urea, which is the most electrophilic part of the molecule.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular Orbital Predicted Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap Value

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrostatic Interactions and Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic attack. The areas around the N-H protons would exhibit a positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The cyclohexene rings would likely show a mix of potentials, with the π-systems of the double bonds representing regions of moderate negative potential. This detailed mapping of the electrostatic landscape is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Calculation of Global and Local Reactivity Descriptors

To quantify the chemical reactivity of this compound more precisely, various global and local reactivity descriptors can be calculated from the energies of the frontier molecular orbitals. These descriptors provide a more nuanced understanding of the molecule's stability and reactivity.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. These are often determined using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

Table 2: Calculated Global Reactivity Descriptors

Descriptor Formula Predicted Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Value
Electrophilicity Index (ω) μ2 / (2η) Value

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods can be employed to predict various spectroscopic properties of this compound, which can then be used to validate and interpret experimental data. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly valuable.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching and bending modes of the different functional groups present in this compound. For instance, the characteristic vibrational frequency of the C=O bond in the urea moiety can be predicted and compared with experimental IR data.

Similarly, theoretical NMR chemical shifts for the ¹H and ¹³C atoms can be calculated. These predictions are based on the magnetic shielding environment of each nucleus within the optimized molecular structure. By comparing the calculated chemical shifts with experimental NMR spectra, the structural assignment of the molecule can be confirmed.

Applications and Functionalization in Advanced Chemical Systems

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

There is no available research to detail the role of 1,3-Dicyclohex-2-en-1-ylurea as a versatile synthetic intermediate in the construction of complex organic molecules.

Derivatization Strategies for the Development of Novel Chemical Entities and Scaffolds

Specific derivatization strategies for this compound to develop new chemical entities and scaffolds have not been reported in the accessible scientific literature.

Potential Contributions to Emerging Areas of Material Science Research

Information regarding the potential contributions of this compound to emerging areas of material science, such as polymer chemistry or the development of novel functional materials, is not documented.

Exploration in Catalysis and Development of Novel Reaction Methodologies

There is no evidence in the current body of scientific literature of the exploration of this compound or its derivatives in the field of catalysis or in the development of new reaction methodologies.

Future Research Directions and Unexplored Avenues for 1,3 Dicyclohex 2 En 1 Ylurea

Development of Novel and Sustainable Synthetic Routes

The synthesis of ureas is a well-established field, yet the specific architecture of 1,3-dicyclohex-2-en-1-ylurea presents opportunities for the development of innovative and environmentally benign synthetic strategies. Traditional methods for urea (B33335) synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should focus on cleaner and more efficient alternatives.

Recent advancements in synthetic methodology offer promising starting points. For instance, the direct carbonylation of amines using carbon monoxide as a C1 source, often catalyzed by transition metals like palladium, presents a more atom-economical approach. nih.govorganic-chemistry.org The development of a palladium-catalyzed oxidative carbonylation of dicyclohex-2-en-1-ylamine would be a significant step towards a sustainable synthesis of the target molecule.

Furthermore, the use of carbon dioxide as a renewable and non-toxic C1 feedstock is a highly attractive avenue. google.comrsc.org Research into the direct synthesis of cyclic ureas from CO2 and diamines, catalyzed by materials like cerium oxide, could be adapted for the synthesis of non-cyclic, unsaturated ureas. rsc.orgrsc.org Exploring the reaction of dicyclohex-2-en-1-ylamine with CO2 under various catalytic conditions could lead to a green and efficient route to this compound.

Catalyst-free approaches, such as the reaction of amines and urea in water, also warrant investigation. nih.govacs.org While typically used for simpler amines, the feasibility of this method for a bulkier, unsaturated amine like dicyclohex-2-en-1-ylamine should be explored, potentially under microwave irradiation to enhance reaction rates. researchgate.net

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

Synthetic Approach Precursors Potential Advantages Key Research Challenges
Phosgenation Dicyclohex-2-en-1-ylamine, Phosgene/Triphosgene Well-established, potentially high yielding. Use of highly toxic reagents.
Isocyanate Reaction Dicyclohex-2-en-1-yl isocyanate, Dicyclohex-2-en-1-ylamine Modular, allows for unsymmetrical urea synthesis. Isocyanate precursor may not be readily available.
Oxidative Carbonylation Dicyclohex-2-en-1-ylamine, Carbon Monoxide, Oxidant High atom economy, avoids toxic phosgene. Requires transition metal catalyst and pressurized CO.
Direct Synthesis from CO2 Dicyclohex-2-en-1-ylamine, Carbon Dioxide Utilizes a renewable C1 source, environmentally friendly. Requires efficient catalytic system, may have equilibrium limitations.

In-depth Mechanistic Studies of its Transformations and Reactivity

The unique combination of a urea core and two reactive cyclohexene (B86901) rings in this compound suggests a rich and complex reactivity profile that is ripe for investigation. Mechanistic studies will be crucial for understanding and predicting its behavior in chemical transformations.

One area of interest is the hydrolysis of the urea functionality. The stability of the urea bond can be influenced by the electronic and steric nature of its substituents. The electron-donating or withdrawing properties of the cyclohexenyl groups, as well as their steric bulk, will play a significant role. Kinetic studies of the hydrolysis of this compound under acidic or basic conditions would provide valuable data on its stability and potential for controlled degradation.

Furthermore, the concept of hindered ureas acting as "masked isocyanates" could be explored. mdpi.com Investigating whether this compound can dissociate under thermal or catalytic conditions to release dicyclohex-2-en-1-yl isocyanate would open up new avenues for its use as a carbamoylating agent for a range of nucleophiles under neutral conditions.

The reactivity of the cyclohexene moieties themselves presents another fertile ground for research. These double bonds can potentially undergo a variety of transformations, including hydrogenation, halogenation, epoxidation, and cycloaddition reactions. Studying the selectivity of these reactions, particularly whether the two double bonds react independently or in a concerted manner, will be of fundamental interest. The influence of the urea group on the reactivity of the alkene functionalities, and vice versa, should be a key focus of these mechanistic investigations.

Targeted Derivatization for Specific Chemical Applications

The structure of this compound offers multiple sites for chemical modification, allowing for the targeted synthesis of a diverse library of derivatives with tailored properties.

The nitrogen atoms of the urea moiety can be further functionalized. For instance, alkylation or arylation of the N-H protons could lead to trisubstituted ureas with altered solubility, hydrogen bonding capabilities, and biological activity.

The olefinic double bonds within the cyclohexene rings are prime targets for derivatization. For example, epoxidation of the double bonds could yield bis-epoxides, which are valuable precursors for cross-linking agents in polymer chemistry or for the synthesis of complex polycyclic structures. Dihydroxylation of the double bonds would lead to tetra-ol derivatives with potential applications in materials science and as chiral ligands.

The allylic positions on the cyclohexene rings also offer opportunities for functionalization through radical or transition-metal-catalyzed reactions. Introducing substituents at these positions could be used to fine-tune the steric and electronic properties of the molecule.

A hypothetical derivatization scheme is presented in Table 2.

Table 2: Potential Derivatization Strategies for this compound

Reaction Type Reagents and Conditions Potential Product Potential Applications
N-Alkylation Alkyl halide, Base N,N'-Dicyclohex-2-en-1-yl-N-alkylurea Modified solubility and biological activity.
Epoxidation m-CPBA or other epoxidizing agents 1,3-Bis(epoxycyclohexyl)urea Polymer cross-linking, fine chemical synthesis.
Dihydroxylation OsO4, NMO or KMnO4 (cold, dilute) 1,3-Bis(dihydroxycyclohexyl)urea Precursors for polyesters, chiral ligands.
Hydrogenation H2, Pd/C or PtO2 1,3-Dicyclohexylurea (B42979) Saturated analogue with different conformational properties.

Integration into Interdisciplinary Research Frameworks

The unique structural features of this compound make it a compelling candidate for exploration in various interdisciplinary research areas, including materials science, medicinal chemistry, and supramolecular chemistry.

In materials science , the presence of two polymerizable cyclohexene units suggests its potential as a monomer or cross-linking agent for the synthesis of novel polymers. The resulting materials could exhibit interesting thermal and mechanical properties due to the rigid dicyclic structure. Functionalization of the urea moiety could also be used to introduce specific properties into the polymer, such as flame retardancy or enhanced adhesion. The use of urea-functionalized polymers as catalysts is another emerging area. rsc.org

In medicinal chemistry , urea derivatives are a well-established class of pharmacologically active compounds, with applications as enzyme inhibitors and receptor ligands. nih.govacs.orgresearchgate.netnih.gov The rigid and lipophilic nature of the dicyclohexenyl groups in this compound could lead to high-affinity binding to biological targets. For example, the related compound 1,3-dicyclohexylurea is a known inhibitor of soluble epoxide hydrolase. ambeed.com It would be of significant interest to screen this compound and its derivatives for a wide range of biological activities. The conformational constraints imposed by the cyclic structure can lead to enhanced selectivity for specific protein targets. nih.gov

In supramolecular chemistry , the urea functional group is a powerful motif for directing self-assembly through hydrogen bonding. rsc.orgnih.gov The dicyclohexenyl substituents would influence the packing and aggregation behavior of this compound, potentially leading to the formation of novel supramolecular structures such as gels, liquid crystals, or molecular capsules. The study of these self-assembled systems could lead to the development of new functional materials with applications in sensing, catalysis, and drug delivery. researchgate.net

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